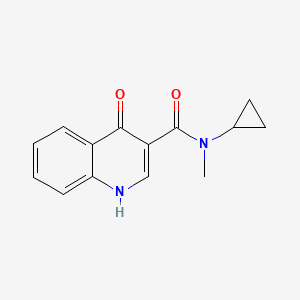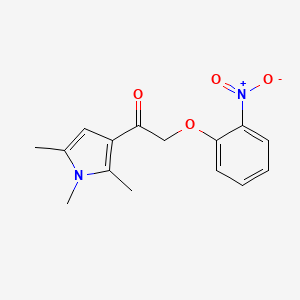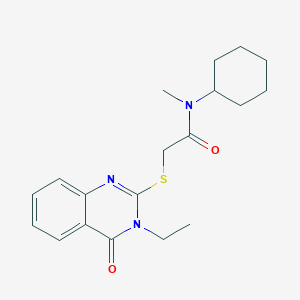
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide involves the reaction of 5-methyl-2-aminothiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired product.
Starting Materials
5-methyl-2-aminothiazole, 2-(trifluoromethyl)benzoyl chloride, Base (e.g. triethylamine)
Reaction
Add 5-methyl-2-aminothiazole to a reaction flask, Add a suitable solvent (e.g. dichloromethane) to the reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add 2-(trifluoromethyl)benzoyl chloride dropwise to the reaction flask while stirring, Allow the reaction to proceed at room temperature for several hours, Extract the product with a suitable solvent (e.g. ethyl acetate), Purify the product by column chromatography or recrystallization
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide involves the inhibition of specific enzymes or proteins that are essential for the growth and survival of cancer cells or fungi. The exact target of the compound depends on the specific application and needs further investigation.
Efectos Bioquímicos Y Fisiológicos
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects depending on the specific application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In agriculture, it has been shown to inhibit the growth of fungi and prevent the development of plant diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide in lab experiments include its high potency, selectivity, and ease of synthesis. However, its limitations include its potential toxicity, low solubility, and limited availability.
Direcciones Futuras
There are several future directions for the research and development of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide. These include the investigation of its potential applications in other fields such as materials science, the identification of its specific targets in cancer cells and fungi, the development of more potent and selective analogs, and the exploration of its potential side effects and toxicity in vivo.
In conclusion, N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide is a promising chemical compound with various potential applications in medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development are needed to fully explore its potential and overcome its limitations.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to control plant diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7-6-16-11(19-7)17-10(18)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABIZARWGFOOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)
